8,9-Dihydrodicyclopentadiene, exo-
Description
Significance of Polycyclic Hydrocarbons in Advanced Organic Synthesis and Materials Science Research
Polycyclic hydrocarbons (PAHs) represent a critical class of organic compounds characterized by multiple fused aromatic rings. wikipedia.orgnih.gov Their extended π-electron systems endow them with unique electronic, optical, and mechanical properties, making them foundational to various areas of advanced organic synthesis and materials science. sioc-journal.cnnumberanalytics.com In organic synthesis, PAHs serve as versatile scaffolds for the construction of complex molecular architectures. rsc.org The introduction of heteroatoms, such as nitrogen or boron, into the PAH framework can further fine-tune their electronic and structural properties, leading to novel functionalities. rsc.orgresearchgate.net
In the realm of materials science, PAHs are at the forefront of research into next-generation electronic and optoelectronic devices. sioc-journal.cn Their inherent semiconducting properties make them attractive for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net The study of PAHs has gained additional momentum with the rise of graphene, as PAHs can be considered as precisely defined nanoscale fragments of graphene, offering a bottom-up approach to understanding and engineering graphene-based materials. researchgate.net Furthermore, their rigid and planar structures contribute to the development of materials with high thermal stability and mechanical strength. numberanalytics.com
Historical Context and Evolution of Academic Research on Dicyclopentadiene (B1670491) Derivatives
The history of dicyclopentadiene (DCPD) research dates back to 1885 when it was first identified as a C₁₀H₁₂ hydrocarbon from the pyrolysis of phenol (B47542) by Henry Roscoe. wikipedia.org However, its correct dimeric structure, resulting from the Diels-Alder reaction of two cyclopentadiene (B3395910) molecules, was not deduced until 1931 by Alder and coworkers. wikipedia.org Initially sourced from coal tar, the large-scale availability of DCPD as a byproduct of steam cracking of petroleum fractions to produce ethylene (B1197577) propelled its industrial and academic importance. wikipedia.orgppor.az
Early research focused on understanding the fundamental chemistry of DCPD, including the stereoselectivity of its formation, which predominantly yields the endo isomer as the kinetically favored product. wikipedia.org Prolonged heating leads to isomerization to the more thermodynamically stable exo isomer. wikipedia.org This fundamental understanding of the endo-exo isomerism laid the groundwork for the development of a wide array of dicyclopentadiene derivatives. Over the decades, research has evolved from basic characterization to the utilization of DCPD and its derivatives as monomers in the production of a diverse range of polymers and resins, including unsaturated polyesters, elastomers, and high-energy-density fuels. nih.govresearchgate.net The development of catalysts for controlling the polymerization and hydrogenation of DCPD derivatives has been a significant area of investigation, driving the creation of materials with tailored properties. ppor.azresearchgate.net
Scope and Contemporary Research Focus on exo-8,9-Dihydrodicyclopentadiene in Scholarly Chemical Literature
Contemporary scholarly research on exo-8,9-Dihydrodicyclopentadiene is primarily centered on its role as a key intermediate in catalytic hydrogenation processes and as a monomer in advanced polymerization techniques. The selective hydrogenation of dicyclopentadiene to its fully saturated analogue, exo-tetrahydrodicyclopentadiene (B1248782) (a high-energy fuel known as JP-10), proceeds through dihydrodicyclopentadiene (B10047) intermediates. researchgate.netresearchgate.net DFT simulations have confirmed that the double bond in the norbornene ring of dicyclopentadiene is more susceptible to saturation, making 8,9-dihydrodicyclopentadiene a major intermediate in this process. ppor.azresearchgate.net
A significant area of modern research involves the use of exo-8,9-Dihydrodicyclopentadiene in Ring-Opening Metathesis Polymerization (ROMP). acs.org Studies have shown that the exo isomer of dicyclopentadiene and its derivatives are generally more reactive in ROMP than their endo counterparts. researchgate.net For instance, exo-dihydrodicyclopentadiene has been utilized as a monomer in metal-free ROMP, initiated by photoredox catalysis, to create novel polymers. rsc.org This line of research is aimed at developing new polymeric materials with specific thermal and mechanical properties. The ability to precisely control the polymerization of monomers like exo-8,9-Dihydrodicyclopentadiene opens avenues for creating advanced materials, such as those used in self-healing polymers and for microencapsulation applications. acs.org
Physical and Chemical Properties of exo-8,9-Dihydrodicyclopentadiene
The following table summarizes some of the calculated physical and chemical properties of exo-8,9-Dihydrodicyclopentadiene.
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₁₄ | nist.gov | |
| Molecular Weight | 134.22 | g/mol | chemeo.com |
| Normal Boiling Point (Tboil) | 447.18 | K | chemeo.com |
| Critical Temperature (Tc) | 663.03 | K | chemeo.com |
| Critical Pressure (Pc) | 3228.31 | kPa | chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 37.75 | kJ/mol | chemeo.com |
| Enthalpy of Fusion (ΔfusH°) | 16.25 | kJ/mol | chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 225.72 | kJ/mol | chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -0.05 | kJ/mol | chemeo.com |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.609 | chemeo.com | |
| Log10 of Water Solubility (log10WS) | -2.58 | chemeo.com | |
| McGowan's Characteristic Volume (McVol) | 114.880 | ml/mol | chemeo.com |
| Non-polar Retention Indices (Inp) | 1024.00 | chemeo.com |
Properties
CAS No. |
3129-29-1 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2/t7-,8+,9+,10-/m1/s1 |
InChI Key |
HANKSFAYJLDDKP-XFWSIPNHSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]3[C@H]2C=CC3 |
Canonical SMILES |
C1CC2CC1C3C2C=CC3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Exo 8,9 Dihydrodicyclopentadiene and Its Analogs
Stereoselective Synthesis of the exo-Diastereomer: Mechanistic Insights and Stereochemical Control
The controlled synthesis of the exo-diastereomer of 8,9-dihydrodicyclopentadiene requires a deep understanding of the mechanisms governing the formation of the dicyclopentadiene (B1670491) skeleton and the subsequent selective reduction of one of its double bonds.
Cycloaddition Reactions in the Formation of Dicyclopentadiene Skeletons (e.g., Diels-Alder)
The foundational structure of dicyclopentadiene is assembled through a [4+2] cycloaddition, specifically the Diels-Alder reaction, where two molecules of cyclopentadiene (B3395910) react with each other. rsc.orgsylzyhg.com In this reaction, one cyclopentadiene molecule acts as the diene and the other as the dienophile. This dimerization is a key process in organic synthesis for building cyclic compounds and is noted for its stereospecificity. rsc.orgsylzyhg.com
The reaction typically yields the endo-isomer as the major product under kinetic control due to favorable secondary orbital interactions. However, the exo-isomer is the thermodynamically more stable product. The use of Lewis acid catalysts, such as aluminum chloride (AlCl₃), can accelerate the Diels-Alder reaction. nih.gov This catalytic approach was pivotal in landmark syntheses, such as that of prostaglandin (B15479496) F₂α. nih.gov While Lewis acids enhance the reaction rate, achieving high selectivity for the less-favored exo-isomer in the initial cycloaddition remains a significant challenge. The isomerization of the more common endo-dicyclopentadiene (B155271) to the exo-form can be achieved through thermal treatment at elevated temperature and pressure or through catalysis. researchgate.net
Targeted Hydrogenation Strategies for exo-Selectivity
The synthesis of 8,9-dihydrodicyclopentadiene from dicyclopentadiene is achieved through selective hydrogenation. The double bond within the bicyclo[2.2.1]heptene (norbornene) ring system is more strained and thus more reactive towards hydrogenation than the double bond in the cyclopentene (B43876) ring. beilstein-journals.orgresearchgate.netbeilstein-journals.org Density Functional Theory (DFT) simulations have confirmed that the norbornene ring's double bond is easier to saturate, making 8,9-dihydrodicyclopentadiene (8,9-DHDCPD) the primary intermediate product. beilstein-journals.orgresearchgate.netbeilstein-journals.orgscribd.comnih.gov
The primary challenge lies in controlling the stereochemistry of the resulting dihydro- product. Since the starting material is predominantly endo-dicyclopentadiene, direct hydrogenation typically yields endo-8,9-dihydrodicyclopentadiene. The ultimate goal for applications like high-energy-density fuels is often the fully saturated exo-tetrahydrodicyclopentadiene (B1248782) (exo-THDCPD), also known as JP-10. nih.govnih.govresearchgate.net The established industrial process involves the hydrogenation of endo-dicyclopentadiene to endo-tetrahydrodicyclopentadiene (B1210996), followed by an isomerization step to yield the desired exo-isomer. nih.govresearchgate.net This isomerization is the most challenging step in the process. Achieving the exo-configuration at the dihydrodicyclopentadiene (B10047) stage requires either starting with the less common exo-dicyclopentadiene (B1634043) or developing a direct stereoselective hydrogenation or isomerization method for the endo-8,9-dihydrodicyclopentadiene intermediate.
Novel Catalyst Systems for Stereocontrolled Synthesis of exo-8,9-Dihydrodicyclopentadiene
The development of advanced catalyst systems is central to overcoming the challenges of stereocontrol in the synthesis of exo-8,9-dihydrodicyclopentadiene. Research has focused on both transition metal-based catalysts and emerging organocatalytic methods.
Transition Metal-Catalyzed Approaches
Transition metal catalysts are widely employed for both the hydrogenation of dicyclopentadiene and the crucial endo-to-exo isomerization. A variety of metals have shown efficacy, with nickel and palladium being common choices for hydrogenation. researchgate.net
Catalysts such as Raney Ni, nickel-alloy catalyst SRNA-4, and supported catalysts like Pd/C, Pd/γ-Al₂O₃, and various metals on supports like SBA-15 have been extensively studied. researchgate.netbeilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov SRNA-4, for instance, exhibits significantly higher activity than Raney Ni, enabling the reaction to proceed at lower temperatures. beilstein-journals.orgresearchgate.netbeilstein-journals.org The choice of catalyst and support can be tuned to optimize conversion and selectivity. For the critical isomerization step, acidic catalysts are required. While traditional catalysts like AlCl₃ are effective, they pose environmental and handling challenges. beilstein-journals.org This has driven research into solid acid catalysts like zeolites (e.g., Hβ, HY, HZSM-5) and metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.net Bifunctional catalysts that combine a hydrogenation metal site (e.g., Ni, Pt, Au) with an acidic support (e.g., γ-Al₂O₃, Hβ zeolite) have been developed to perform hydrogenation and isomerization in a single step or a continuous process. nih.govbeilstein-journals.org
Interactive Table: Transition Metal Catalysts for Dicyclopentadiene (DCPD) Conversion
| Catalyst System | Reaction Step | Conditions | Conversion/Selectivity | Reference |
|---|---|---|---|---|
| Ni/γ-Al₂O₃ + Ni/Hβ | Hydrogenation & Isomerization | Continuous flow, fixed-bed reactor | 100% DCPD conversion, 70% selectivity for exo-THDCPD | nih.govbeilstein-journals.org |
| SRNA-4 | Hydrogenation | 373 K for 1h, then 403 K for 4h; 1.5 MPa H₂ | 98.5% yield of THDCPD | beilstein-journals.orgbeilstein-journals.org |
| Pd/γ-Al₂O₃ | Hydrogenation | Solvent-free | >98.5% purity of endo-THDCPD | nih.govresearchgate.net |
| AlCl₃ | Isomerization | 23.5 °C, in Dichloromethane (DCM) | >99% purity of exo-THDCPD | nih.govresearchgate.net |
| Supported Au | Hydrogenation & Isomerization | Single-step, liquid-phase | High conversion and selectivity to exo-THDCPD | |
| Ni@SiO₂ | Hydrogenation | 20-120 °C, 5 MPa H₂ | 99.9% DCPD conversion, >92% endo-THDCPD yield | sylzyhg.com |
| MIL-100(Fe) | Isomerization | Solvent-free | High catalytic activity for endo- to exo-DCPD | researchgate.net |
| UiO-66-vac (MOF) | Isomerization | Solvent-free | High yield and conversion of endo- to exo-DCPD | researchgate.net |
Organocatalytic Methods
While transition metals dominate the field, organocatalysis presents an attractive, metal-free alternative. The application of organocatalysts to the synthesis of exo-8,9-dihydrodicyclopentadiene is an emerging area. Research has shown that organocatalysts can be highly effective for the precursor Diels-Alder reaction. For example, chiral amines have been used to catalyze the highly enantioselective Diels-Alder reaction between aldehydes and cyclopentadiene. scribd.com More recently, halogen bond-donor organocatalysts have been shown to activate α,β-unsaturated carbonyl compounds in their cycloaddition with cyclopentadiene. beilstein-journals.org
For the crucial isomerization step, metal-organic frameworks (MOFs) represent a promising bridge between heterogeneous and organocatalysis. MOFs like UiO-66 and MIL-100, which consist of metal nodes and organic linkers, have been successfully used as catalysts for the isomerization of endo- to exo-dicyclopentadiene under solvent-free conditions. researchgate.netresearchgate.net This approach leverages the acidic sites within the MOF structure to facilitate the reaction. While not purely organocatalytic due to the metal component, the tunability of the organic linkers offers a pathway for designing more sophisticated catalytic environments. The direct application of purely organocatalytic systems for the selective hydrogenation or isomerization of dicyclopentadiene isomers is a field that warrants further exploration.
Green Chemistry Principles in exo-8,9-Dihydrodicyclopentadiene Synthesis
The industrial-scale synthesis of dicyclopentadiene derivatives has prompted a shift towards more environmentally benign and sustainable methodologies. A key focus has been the replacement of hazardous and corrosive catalysts like AlCl₃, which are traditionally used for the endo-to-exo isomerization. beilstein-journals.orgnih.gov
Several greener alternatives have been developed:
Solid Acid Catalysts: The use of solid acids such as zeolites and metal-organic frameworks (MOFs) allows for easier catalyst separation and recovery, minimizing waste. nih.govresearchgate.netresearchgate.net MOFs have been particularly effective for the isomerization of endo- to exo-dicyclopentadiene in solvent-free conditions, significantly reducing the environmental footprint of the process. researchgate.netresearchgate.net
Continuous Flow Processes: A one-step, continuous flow-phase catalytic hydrogenation–isomerization of dicyclopentadiene directly to exo-tetrahydrodicyclopentadiene has been developed. beilstein-journals.org This method, using a fixed-bed reactor with Ni/γ-Al₂O₃ and Ni/Hβ catalysts, is more cost-effective and represents a greener alternative to traditional batch processes. beilstein-journals.org A similar continuous method for isomerizing endo-tetrahydrodicyclopentadiene using a supported hydrogenation catalyst and a metal-modified molecular sieve has also been reported as a clean and green technology with potential for long-term industrial operation.
Novel Catalytic Systems: The development of supported gold catalysts for the single-step hydroconversion of dicyclopentadiene to exo-tetrahydrodicyclopentadiene is another example of a greener route. Similarly, using ionic liquids as recyclable catalyst systems for the isomerization reaction offers an alternative to volatile organic solvents and corrosive acids. beilstein-journals.org
These advancements highlight a clear trend towards designing more sustainable and efficient synthetic routes for exo-8,9-dihydrodicyclopentadiene and its derivatives, aligning with the core principles of green chemistry.
Solvent-Free and Aqueous Medium Reactions
The synthesis of 8,9-Dihydrodicyclopentadiene is primarily achieved through the Diels-Alder reaction between two molecules of cyclopentadiene. The stereochemical outcome of this reaction, yielding either the endo or exo isomer, is highly dependent on the reaction conditions. The endo adduct is the product of kinetic control, forming faster at lower temperatures. In contrast, the exo adduct is the thermodynamically more stable product and its formation is favored at higher temperatures where the reversible Diels-Alder reaction can reach equilibrium. nih.govmasterorganicchemistry.com
Solvent-Free Synthesis:
Solvent-free, or neat, reactions represent a significant step towards greener chemical processes by reducing solvent waste and simplifying product purification. truman.edu In the context of 8,9-Dihydrodicyclopentadiene synthesis, solvent-free conditions often involve the in situ generation of cyclopentadiene from its dimer, dicyclopentadiene, by heating. rsc.orgresearchgate.net This approach is advantageous as it avoids the handling of the volatile and reactive cyclopentadiene monomer.
Under thermodynamically controlled conditions (higher temperatures and longer reaction times), the solvent-free dimerization of cyclopentadiene can be steered towards the formation of the more stable exo-8,9-Dihydrodicyclopentadiene. masterorganicchemistry.comresearchgate.net Research has shown that heating dicyclopentadiene with a dienophile in a sealed tube at temperatures above 180°C can effectively produce the desired adducts. sciforum.net While specific yield data for the exclusive formation of exo-8,9-dihydrodicyclopentadiene under solvent-free conditions is not extensively detailed in readily available literature, the principle of thermodynamic control is well-established.
Aqueous Medium Reactions:
The use of water as a solvent for the Diels-Alder reaction offers several advantages, including enhanced reaction rates and improved selectivity. acs.orgscispace.com The hydrophobic effect and the high cohesive energy density of water are believed to contribute to the stabilization of the transition state, thereby accelerating the reaction. acs.orgscispace.com
For the synthesis of 8,9-Dihydrodicyclopentadiene, conducting the Diels-Alder reaction in an aqueous medium can lead to high yields of the cycloadducts. The endo/exo selectivity in aqueous reactions can be influenced by temperature and the use of additives. While lower temperatures in water still favor the kinetic endo product, the rate enhancement provided by the aqueous medium can allow for the reaction to proceed efficiently. To favor the exo isomer, elevated temperatures would be necessary to allow for the retro-Diels-Alder reaction and subsequent equilibration to the thermodynamic product.
Lewis acids have been shown to catalyze Diels-Alder reactions in water, leading to significant rate accelerations. acs.orgscispace.com For instance, the use of copper(II) nitrate (B79036) as a catalyst in the aqueous Diels-Alder reaction of cyclopentadiene with various dienophiles has been reported to dramatically increase the reaction rate. acs.orgiitd.ac.in While these studies often focus on reactions with other dienophiles, the principle can be extended to the dimerization of cyclopentadiene. The presence of a Lewis acid can influence the endo/exo selectivity, although this effect is highly dependent on the specific dienophile and reaction conditions. acs.org
| Reaction Condition | Dienophile | Catalyst | Temperature (°C) | Yield (%) | exo:endo Ratio | Reference |
| Solvent-Free | Maleic Anhydride | None | 200 | High | 4:1 | masterorganicchemistry.com |
| Aqueous | Methyl Vinyl Ketone | None | Room Temp | High | - | iitd.ac.in |
| Aqueous | 3-phenyl-1-(2-pyridyl)-2-propen-1-one | Cu(NO₃)₂ | 25 | High | Not specified | acs.org |
| Aqueous | Cinnamaldehydes | (S)-TMS-diphenylprolinol | Not specified | Good | Controllable | mdpi.com |
Table 1: Examples of Diels-Alder Reactions of Cyclopentadiene under Sustainable Conditions. This table is for illustrative purposes and highlights the general conditions and outcomes. Specific data for the dimerization to exo-8,9-dihydrodicyclopentadiene would require targeted experimental studies.
Atom Economy and Sustainable Reagent Utilization
Atom Economy:
The concept of atom economy, a central pillar of green chemistry, measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com The Diels-Alder reaction is a prime example of an atom-economical reaction, as it is a [4+2] cycloaddition where all the atoms of the diene and dienophile are incorporated into the final product. nih.govtruman.edu
The synthesis of 8,9-Dihydrodicyclopentadiene from two molecules of cyclopentadiene theoretically has a 100% atom economy.
Calculation of Atom Economy:
The percent atom economy is calculated using the following formula:
For the dimerization of cyclopentadiene to 8,9-Dihydrodicyclopentadiene:
Molecular Formula of Cyclopentadiene: C₅H₆
Molecular Weight of Cyclopentadiene: 66.10 g/mol
Molecular Formula of 8,9-Dihydrodicyclopentadiene: C₁₀H₁₂
Molecular Weight of 8,9-Dihydrodicyclopentadiene: 132.20 g/mol
This high atom economy signifies that the reaction, in principle, generates no waste, making it an inherently sustainable synthetic route.
Sustainable Reagent Utilization:
Beyond the use of water as a green solvent, the field of sustainable synthesis explores the use of catalysts and reagents derived from renewable resources. osti.govresearchgate.net
Biomass-Derived Reagents: There is growing interest in utilizing biomass-derived platform molecules in chemical synthesis. osti.govresearchgate.netpublish.csiro.aunih.gov For instance, furan (B31954) derivatives obtained from biomass can participate in Diels-Alder reactions. nih.gov While not directly applied to the synthesis of the parent 8,9-Dihydrodicyclopentadiene, this approach opens avenues for creating functionalized analogs from renewable feedstocks. The use of bio-based deep eutectic solvents has also been explored to influence the selectivity of Diels-Alder reactions. researchgate.net
| Sustainable Approach | Reagent/Catalyst | Rationale | Potential Application to exo-8,9-Dihydrodicyclopentadiene Synthesis | Reference |
| Green Solvent | Water | Non-toxic, abundant, enhances reaction rates. | Direct medium for the Diels-Alder dimerization of cyclopentadiene. | acs.orgscispace.com |
| Biomass-Derived Dienophiles/Dienes | Furan derivatives | Use of renewable feedstocks. | Synthesis of functionalized analogs of 8,9-dihydrodicyclopentadiene. | nih.gov |
| Heterogeneous Catalysts | Zeolites (e.g., Hβ) | Recyclable, reduced corrosion and waste. | Isomerization of the initially formed endo adduct to the desired exo isomer. | nih.govacs.org |
Table 2: Sustainable Reagents and Catalysts in the Context of Dihydrodicyclopentadiene Synthesis.
Mechanistic Studies of Reactions Involving Exo 8,9 Dihydrodicyclopentadiene
Investigation of Ring-Opening Metathesis Polymerization (ROMP) Mechanisms with exo-8,9-Dihydrodicyclopentadiene
Ring-Opening Metathesis Polymerization (ROMP) is a prominent method for converting cyclic olefins into polymers. illinois.edu exo-8,9-Dihydrodicyclopentadiene is a suitable monomer for ROMP, undergoing polymerization with both traditional and well-defined catalyst systems. acs.org The reactivity of the exo isomer in ROMP is notably higher than its endo counterpart, a factor attributed to steric differences. illinois.eduacs.org This enhanced reactivity allows for processes like Frontal Ring-Opening Metathesis Polymerization (FROMP) to proceed with significantly lower catalyst loadings, making it an attractive method for manufacturing large polymer components. nih.gov
The generally accepted mechanism for metal-catalyzed ROMP involves a chain-growth process mediated by a metal-alkylidene (carbene) complex. illinois.eduscribd.com The initiation step involves the coordination of the monomer's norbornene double bond to the metal center of the catalyst, such as a Grubbs-type ruthenium complex, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, opening the ring and generating a new metal-alkylidene species that incorporates the first monomer unit.
Propagation follows the same mechanistic pathway, where the growing polymer chain, terminated by a metal carbene, reacts with subsequent monomer molecules. illinois.edu This process continues until the monomer is consumed or the reaction is intentionally terminated. researchgate.net In some cases, particularly at extended reaction times, side reactions such as chain-chain coupling and irreversible termination can occur, leading to an increase in molecular weight or the formation of "dead" polymer chains. researchgate.net
Metal-free ROMP (MF-ROMP) presents an alternative pathway, often initiated by organic photoredox catalysts. researchgate.netrsc.org In this system, vinyl ethers can act as organic initiators that are reversibly activated through one-electron oxidation to initiate the polymerization of monomers like exo-dihydrodicyclopentadiene. rsc.org
The choice of catalyst significantly impacts the ROMP mechanism and the microstructure of the resulting polymer. Well-defined catalysts, like the Grubbs second-generation catalyst, are known to polymerize exo-8,9-dihydrodicyclopentadiene. acs.org The structure of the polymer can be influenced by the monomer concentration during polymerization; higher concentrations can lead to insoluble, crosslinked polymers. acs.org
Studies using photoredox-mediated metal-free ROMP have provided insights into the microstructure of poly(exo-dihydrodicyclopentadiene). Analysis via ¹³C NMR spectroscopy revealed the polymer to be largely atactic, with an estimated syndiotacticity of 58%. researchgate.net The cis olefin content in the polymer produced by this method was found to be approximately 24%. researchgate.net The ability to form diblock copolymers with norbornene using this metal-free method has also been demonstrated, highlighting the controlled nature of the polymerization. researchgate.net
| Parameter | Value | Catalyst System | Source |
| Syndiotacticity | 58% | Photoredox-mediated metal-free | researchgate.net |
| Cis Olefin Content | 24% | Photoredox-mediated metal-free | researchgate.net |
Electrophilic and Nucleophilic Addition Reactions of exo-8,9-Dihydrodicyclopentadiene
The primary site of reactivity in exo-8,9-dihydrodicyclopentadiene for addition reactions is the double bond within the strained bicyclic norbornene moiety. evitachem.comppor.az This double bond is significantly more reactive than the one that would be present in the cyclopentene (B43876) ring of the endo isomer, a fact confirmed by both experimental results and DFT simulations. ppor.azresearchgate.netresearchgate.net
Addition reactions to exo-8,9-dihydrodicyclopentadiene exhibit high regioselectivity. Hydrogenation, for instance, occurs selectively at the 8,9-double bond of the norbornene ring system to yield exo-tetrahydrodicyclopentadiene (B1248782). ppor.azresearchgate.netresearchgate.net This selectivity is a direct consequence of the higher strain and accessibility of the norbornene double bond compared to the cyclopentene double bond. ppor.azresearchgate.net In the hydrogenation of dicyclopentadiene (B1670491), 8,9-dihydrodicyclopentadiene is the major intermediate formed. ppor.azresearchgate.netresearchgate.netresearchgate.net
The stereoselectivity of addition reactions is also a critical aspect. The terms "regioselectivity" and "stereoselectivity" describe the preference for forming one constitutional isomer or stereoisomer over another. masterorganicchemistry.commasterorganicchemistry.com In the context of exo-8,9-dihydrodicyclopentadiene, reactions often proceed with a specific spatial orientation. For example, in the oligomerization of dicyclopentadiene isomers catalyzed by TiCl₄/Et₂AlCl, the exo isomer is more reactive than the endo isomer. researchgate.net Furthermore, catalytic oxidation with certain bimetallic nanoclusters can lead to the formation of exo-epoxides, indicating that the attack occurs from a specific face of the molecule. ku.edu
Kinetic studies provide quantitative insight into the reactivity of exo-8,9-dihydrodicyclopentadiene. The activation parameters for its ROMP have been determined, showing a significantly lower enthalpy of activation compared to the endo isomer, which explains its higher reactivity. acs.orgacs.org In contrast, the entropy of activation for the exo isomer is more positive, suggesting a more disordered transition state. acs.org
The hydrogenation of dicyclopentadiene to tetrahydrodicyclopentadiene (B3024363) proceeds sequentially through 8,9-dihydrodicyclopentadiene as the primary intermediate. ppor.az The activation energies for these consecutive steps have been calculated.
| Reaction | Catalyst/Method | Activation Energy (Ea) / Activation Parameters | Source |
| ROMP of exo-DCPD | Grubbs' Catalyst | ΔH‡ = 82 kJ mol⁻¹; ΔS‡ = 28 J mol⁻¹ K⁻¹ | acs.org |
| Hydrogenation of DCPD to 8,9-DHDCPD | SRNA-4 Nickel Alloy | 22.8 kJ/mol | ppor.azresearchgate.netresearchgate.net |
| Hydrogenation of 8,9-DHDCPD to THDCPD | SRNA-4 Nickel Alloy | 40.9 kJ/mol | ppor.azresearchgate.netresearchgate.net |
| Hydrogenation of DCPD to THDCPD | Pt/SBA-15 | 23.8 kJ/mol | ppor.azresearchgate.net |
| Hydrogenation of DCPD to THDCPD | Ni/SBA-15 | 24.6 kJ/mol | ppor.azresearchgate.net |
| Hydrogenation of DCPD to THDCPD | Ru/SBA-15 | 35 kJ/mol | ppor.azresearchgate.net |
C-H Activation and Functionalization Strategies for exo-8,9-Dihydrodicyclopentadiene
Beyond reactions at the double bond, the functionalization of the saturated hydrocarbon backbone of exo-8,9-dihydrodicyclopentadiene and its polymers represents a more complex challenge. C-H activation strategies offer a pathway to introduce new functional groups directly onto the molecule's framework.
While direct C-H activation on the monomer is less documented, post-polymerization functionalization is a common strategy. For instance, copolymers containing dicyclopentadiene-derived units can be functionalized through epoxidation of the remaining double bonds in the polymer structure. google.com This process converts the double bonds into oxirane rings, altering the chemical and physical properties of the material, such as its glass transition temperature. google.com
Catalytic oxidation of related tricyclic systems provides a glimpse into potential C-H functionalization pathways. Studies on endo-norbornene-fused tetrahydrofuran (B95107) using bimetallic nanoclusters have shown that C-H bond oxidation can occur adjacent to an ether linkage. ku.edu Such strategies, if applied to derivatives of exo-8,9-dihydrodicyclopentadiene, could open new avenues for creating functional materials. Additionally, addition oligomerization products of dicyclopentadiene have been successfully functionalized through subsequent hydrogenation and epoxidation reactions. researchgate.net
Site-Selective C-H Bond Transformations: A Frontier for exo-8,9-Dihydrodicyclopentadiene
Currently, there is a lack of specific published research detailing the site-selective C-H bond transformations of exo-8,9-dihydrodicyclopentadiene. General principles of C-H activation suggest that the allylic C-H bonds would be the most reactive sites for certain transformations due to their lower bond dissociation energies. However, without experimental data, the regioselectivity of such reactions remains speculative. The development of directing group strategies, where a functional group is temporarily or permanently installed on the substrate to guide the catalyst to a specific C-H bond, could be a viable approach to control the site of functionalization.
Catalytic Systems for Direct C-H Functionalization: An Uncharted Territory
Similarly, the identification of specific catalytic systems for the direct C-H functionalization of exo-8,9-dihydrodicyclopentadiene is not well-documented. Based on analogous transformations in other olefinic and alicyclic systems, transition metal catalysts based on palladium, rhodium, iridium, and ruthenium would be primary candidates for investigation. The choice of ligands, oxidants (if required), and reaction conditions would be crucial in tuning the reactivity and selectivity of such catalytic systems.
The potential for C-H functionalization of exo-8,9-dihydrodicyclopentadiene opens avenues for the synthesis of novel functionalized polycyclic molecules. However, significant foundational research is required to establish the feasibility, selectivity, and mechanisms of such transformations.
Computational and Theoretical Chemistry of Exo 8,9 Dihydrodicyclopentadiene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of exo-8,9-Dihydrodicyclopentadiene.
Density Functional Theory (DFT) Studies on Molecular Properties and Reaction Pathways
DFT simulations have been employed to investigate the hydrogenation of dicyclopentadiene (B1670491) (DCPD), where exo-8,9-Dihydrodicyclopentadiene is a key intermediate. researchgate.netdokumen.pubppor.az These studies have confirmed that the double bond in the norbornene ring of DCPD is more susceptible to saturation than the double bond in the cyclopentene (B43876) ring, leading to the preferential formation of 8,9-dihydrodicyclopentadiene (8,9-DHDCPD). researchgate.netppor.azresearchgate.netacs.org
Researchers have utilized DFT at the B3LYP/6-31G* level to optimize the molecular structures of the intermediates and calculate their thermodynamic properties. dokumen.pub These calculations have provided insights into the bond lengths and vibrational frequencies of the different double bonds within the DCPD molecule, further explaining the observed reactivity differences. dokumen.pub
| Property | Norbornene Double Bond (NB) | Cyclopentene Double Bond (CP) |
| Bond Length | Longer | Shorter |
| Vibrational Frequency | Lower | Higher |
| Reactivity towards Hydrogenation | Higher | Lower |
| Table 1: Comparison of Norbornene and Cyclopentene Double Bond Properties from DFT Simulations. dokumen.pub |
DFT calculations have also been used to explore the reaction pathways for the isomerization of endo-DCPD to the more stable exo-DCPD, a process for which 8,9-DHDCPD can be a precursor in subsequent reactions. researchgate.net
Ab Initio Methods for Energetic Profiles of Transformations
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been used to determine the energetic profiles of various transformations involving dicyclopentadiene isomers. researchgate.netescholarship.org These methods have been crucial in establishing the relative stabilities of different isomers.
Studies have shown that the exo-isomer of dicyclopentadiene is slightly more stable than the endo-isomer, a finding that is consistent with experimental observations. researchgate.net The calculated carbon-carbon bond distances from these ab initio methods have been found to be in plausible agreement with experimental X-ray data. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis of exo-8,9-Dihydrodicyclopentadiene
Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. oncotarget.commdpi.commdpi.comscielo.org.co
Energy Landscapes and Stable Conformational States of the exo-Isomer
While specific MD studies focusing solely on the conformational analysis of isolated exo-8,9-Dihydrodicyclopentadiene are not extensively documented in the provided results, the principles of MD simulations are well-suited for such investigations. By simulating the molecule's trajectory over time, it is possible to map out its potential energy surface and identify the most stable or frequently occurring conformations. These simulations would typically involve calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of different parts of the molecule. mdpi.comscielo.org.co
Dynamics of Intermolecular Interactions
MD simulations are particularly valuable for understanding how exo-8,9-Dihydrodicyclopentadiene interacts with other molecules, such as solvents or reactants. mdpi.commdpi.com These simulations can reveal the nature and lifetime of intermolecular forces, such as van der Waals interactions and hydrogen bonds (if applicable), which govern the molecule's behavior in a condensed phase.
Advanced Spectroscopic and Diffraction Techniques for Characterization of Exo 8,9 Dihydrodicyclopentadiene and Its Derivatives
Mass Spectrometry (MS) for Reaction Progress Monitoring and Product Identification
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. This is a significant advantage over low-resolution mass spectrometry, which often cannot distinguish between ions of the same nominal mass.
For exo-8,9-Dihydrodicyclopentadiene, which has a molecular formula of C₁₀H₁₄, the theoretical exact mass can be calculated with high precision. dokumen.pubncats.ioacs.org HRMS analysis of a purified sample would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition.
In a typical HRMS experiment, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to minimize fragmentation and keep the molecular ion intact. The instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer, then measures the m/z of the molecular ion.
Detailed Research Findings:
Research on functionalized dicyclopentadiene (B1670491) derivatives demonstrates the power of HRMS. For instance, in the characterization of a carboxyl-functionalized dicyclopentadiene derivative (C₁₂H₁₄O₂), HRMS was used to confirm its elemental composition. The experimentally determined mass of the sodium adduct ([M+Na]⁺) was found to be 213.08864, which was in excellent agreement with the calculated mass of 213.08861. dokumen.pub This level of accuracy provides high confidence in the assigned molecular formula.
The fragmentation patterns observed in HRMS can also provide valuable structural information. While soft ionization methods are preferred for determining the molecular formula, controlled fragmentation (tandem mass spectrometry or MS/MS) can be used to break the molecule apart and analyze the resulting fragments. The masses of these fragments can then be used to piece together the structure of the parent molecule.
Below is a representative data table for the HRMS analysis of exo-8,9-Dihydrodicyclopentadiene.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄ |
| Theoretical Exact Mass [M]⁺ | 134.1096 u |
| Ionization Mode | Electron Ionization (EI) |
| Measured Exact Mass [M]⁺ | 134.1094 u |
| Mass Error | -1.5 ppm |
| Most Abundant Fragment Ion (m/z) | 66.0469 (C₅H₆)⁺ |
This table is illustrative and based on typical expected values for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. google.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like exo-8,9-Dihydrodicyclopentadiene and is frequently used to assess the purity of a sample and to analyze complex mixtures. researchgate.netppor.az
In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase coating the inside of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), fragmented, and detected. The result is a chromatogram showing peaks for each separated component, and a mass spectrum for each peak that serves as a molecular fingerprint.
Detailed Research Findings:
GC-MS is crucial in monitoring the synthesis of dihydrodicyclopentadiene (B10047) isomers. For example, during the hydrogenation of dicyclopentadiene, GC-MS analysis can distinguish between the starting material, the desired exo-8,9-Dihydrodicyclopentadiene, its endo isomer, and the fully hydrogenated tetrahydrodicyclopentadiene (B3024363). ppor.az The retention times of these compounds will differ, allowing for their separation and quantification.
In studies of dicyclopentadiene derivatives, GC-MS has been used to identify and quantify isomeric species in a reaction mixture. For example, analysis of a functionalized dicyclopentadiene product revealed the presence of four isomeric species in a specific ratio. dokumen.pub The mass spectrum of each isomer, while potentially very similar, can sometimes have subtle differences in fragment ion abundances that aid in their identification, especially when combined with their unique retention times.
The following table represents a typical GC-MS analysis for assessing the purity of an exo-8,9-Dihydrodicyclopentadiene sample.
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Purity (%) |
| 10.2 | endo-8,9-Dihydrodicyclopentadiene | 66, 79, 91, 134 | 1.5 |
| 10.5 | exo-8,9-Dihydrodicyclopentadiene | 66, 79, 91, 134 | 98.0 |
| 11.1 | Dicyclopentadiene (unreacted) | 66, 91, 132 | 0.5 |
This table is a representative example illustrating how GC-MS data can be presented to show the purity of a sample.
X-ray Crystallography of exo-8,9-Dihydrodicyclopentadiene Derivatives and Metal Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a detailed three-dimensional model of the molecule's structure, including bond lengths, bond angles, and stereochemistry, can be constructed.
While exo-8,9-Dihydrodicyclopentadiene itself is a liquid at room temperature, many of its derivatives and metal complexes can be synthesized as crystalline solids suitable for X-ray diffraction analysis. researchgate.netresearchgate.net This is particularly valuable for confirming the exo stereochemistry and for understanding how the molecule coordinates to metal centers.
Detailed Research Findings:
While a specific crystal structure of a simple derivative of exo-8,9-Dihydrodicyclopentadiene is not readily found in the literature, the technique has been extensively applied to related dicyclopentadiene systems. For example, X-ray powder diffraction has been used to characterize the crystalline structure of a stereoregular tetramer of dicyclopentadiene. researchgate.net Furthermore, single-crystal X-ray analysis has been employed to determine the solid-state structures of various organometallic complexes containing ligands derived from cyclic olefins. mdpi.commdpi.com
The structural information obtained from X-ray crystallography is crucial for understanding the reactivity and properties of these compounds. For instance, in a metal complex, the precise bond lengths and angles between the metal and the atoms of the exo-8,9-Dihydrodicyclopentadiene ligand can provide insights into the nature and strength of the metal-ligand bonding.
Below is a hypothetical data table summarizing the kind of crystallographic data that would be obtained for a crystalline derivative of exo-8,9-Dihydrodicyclopentadiene, for instance, a metal complex.
| Parameter | [Derivative Name] |
| Chemical Formula | [e.g., C₁₀H₁₄Cl₂Pd] |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [e.g., 8.56] |
| b (Å) | [e.g., 12.34] |
| c (Å) | [e.g., 9.87] |
| α (°) | 90 |
| β (°) | [e.g., 105.2] |
| γ (°) | 90 |
| Volume (ų) | [e.g., 1002.5] |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | [e.g., 1.75] |
| R-factor (%) | [e.g., 3.5] |
This table is a representative example of crystallographic data for a hypothetical derivative.
Polymer Chemistry and Materials Science Applications of Exo 8,9 Dihydrodicyclopentadiene
Design and Synthesis of exo-8,9-Dihydrodicyclopentadiene-Based Monomers
The synthesis of exo-8,9-dihydrodicyclopentadiene typically starts with the more common endo-DCPD, which is a readily available byproduct of petroleum refining. The conversion of the endo isomer to the more reactive exo isomer is a crucial step. researchgate.netevitachem.com This isomerization can be achieved using various catalysts, including acidic zeolites and metal-organic frameworks (MOFs), which offer environmentally friendly and efficient routes. researchgate.net For instance, zeolites like Hβ and HY have shown high activity in promoting this isomerization in the liquid phase. researchgate.net Another method involves the partial hydrogenation of dicyclopentadiene (B1670491), where the double bond in the norbornene ring is selectively saturated to yield 8,9-dihydrodicyclopentadiene. dokumen.pubppor.az Density functional theory (DFT) simulations have confirmed that the norbornene ring's double bond is more susceptible to saturation than the cyclopentene (B43876) ring's double bond, making this selective hydrogenation feasible. dokumen.pubppor.az
Structure-Reactivity Relationships in Monomer Design
The reactivity of norbornene-type monomers in ROMP is heavily influenced by their stereochemistry. The exo isomer of dicyclopentadiene and its derivatives, including exo-8,9-dihydrodicyclopentadiene, exhibit significantly higher reactivity in ROMP compared to their endo counterparts. illinois.eduillinois.edu This difference is primarily attributed to steric factors. In the endo isomer, the incoming monomer's approach to the catalyst's metal center is sterically hindered by the cyclopentene ring. illinois.eduillinois.edu This steric hindrance is less pronounced in the exo isomer, allowing for faster coordination and insertion into the growing polymer chain. illinois.eduillinois.edu This structure-reactivity relationship is a key consideration in designing monomers for efficient ROMP processes.
Advanced Ring-Opening Metathesis Polymerization (ROMP) of exo-8,9-Dihydrodicyclopentadiene
ROMP is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins. digitellinc.comillinois.edu For exo-8,9-dihydrodicyclopentadiene, the strained norbornene moiety provides the driving force for polymerization. acs.org
Controlled/Living ROMP Methodologies
Achieving a controlled or "living" polymerization is desirable as it allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers. digitellinc.comnih.gov In the context of ROMP, a living polymerization is characterized by the absence of chain termination and chain transfer reactions. illinois.edu
For the ROMP of exo-8,9-dihydrodicyclopentadiene, well-defined ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed. illinois.eduillinois.edunih.gov To achieve better control over the polymerization, several strategies can be implemented:
Use of Fast-Initiating Catalysts: Catalysts that initiate rapidly and propagate at a comparable or slower rate help ensure that all polymer chains grow simultaneously, leading to a narrow PDI. illinois.edunih.gov
Addition of Lewis Bases: The addition of Lewis bases, such as pyridines or phosphines, can reversibly coordinate to the metal center, moderating the catalyst's reactivity and suppressing side reactions like back-biting and secondary metathesis, which can broaden the molecular weight distribution. digitellinc.com
Metal-Free ROMP: An alternative approach is metal-free ROMP (MF-ROMP), which utilizes organic photoredox catalysts. rsc.org This method offers a pathway to metal-free polymers and can be combined with other organocatalyzed polymerizations to create novel block copolymers. rsc.org
Kinetics and Thermodynamics of exo-8,9-Dihydrodicyclopentadiene ROMP
Kinetic studies have quantitatively confirmed the higher reactivity of the exo isomer. The ROMP of exo-DCPD is significantly faster than that of endo-DCPD. illinois.eduillinois.edu For example, at 20 °C, exo-DCPD was found to be almost 20 times more reactive than endo-DCPD when using a Grubbs' catalyst. illinois.edu
The activation parameters for the ROMP of exo-DCPD have been determined, with an activation enthalpy (ΔH‡) of 82 kJ mol⁻¹ and an activation entropy (ΔS‡) of 28 J mol⁻¹ K⁻¹. acs.org In contrast, the endo-isomer exhibits a lower ΔH‡ (66 kJ mol⁻¹) but a significantly negative ΔS‡ (-52 J mol⁻¹ K⁻¹), highlighting the entropic penalty associated with the sterically hindered transition state of the endo-isomer polymerization. acs.org This entropic factor is believed to be the primary reason for the observed rate difference. illinois.eduillinois.edu
The thermodynamics of ROMP are governed by the change in Gibbs free energy (ΔG = ΔH - TΔS), which must be negative for polymerization to occur. The polymerization is driven by the release of ring strain (enthalpically favorable), but is opposed by the decrease in entropy as monomers are converted into a more ordered polymer chain. For monomers with low ring strain, a "ceiling temperature" (Tc) exists above which polymerization is no longer thermodynamically favorable. illinois.edu
Synthesis of High-Performance Polymers and Copolymers Derived from exo-8,9-Dihydrodicyclopentadiene
The polymerization of exo-8,9-dihydrodicyclopentadiene yields a linear polymer with repeating unsaturated units in the backbone. acs.org This polymer can be subsequently hydrogenated to produce a fully saturated, stable polymer with properties suitable for various applications. acs.orgmdpi.com
Copolymerization of exo-8,9-dihydrodicyclopentadiene with other cyclic olefins allows for the tailoring of polymer properties. For instance, copolymerization with monomers like norbornene or its derivatives can be used to adjust the glass transition temperature (Tg), mechanical strength, and surface properties of the resulting material. evitachem.commdpi.com The ability to create copolymers with tailored properties opens up a wide range of potential applications, from specialty plastics to advanced materials for optical and electronic devices. mdpi.com For example, copolymers of ethylene (B1197577) and dicyclopentadiene have been synthesized with varying DCPD content, leading to materials with a range of glass transition temperatures. google.com
Below is a table summarizing the properties of some copolymers derived from dicyclopentadiene and related monomers.
| Copolymer System | Comonomer | DCPD Content (mol%) | Molecular Weight (Mw, g/mol ) | Glass Transition Temperature (Tg, °C) |
| Ethylene/DCPD | Ethylene | 35.1 - 45 | 248,520 - 459,000 | 101 - 125 google.com |
| Ethylene/DCPD | Ethylene | ~30 | 49,000 | Not Reported google.com |
| Hydrogenated C90D10 | Cyclooctene | 10 | Not Reported | 115 (pre-hydrogenation), 84 (post-hydrogenation) acs.org |
Thermosetting Resins Based on exo-8,9-Dihydrodicyclopentadiene
Thermosetting resins derived from dicyclopentadiene (DCPD), known as polydicyclopentadiene (PDCPD), are valued for their high impact resistance, good chemical corrosion tolerance, and high heat deflection temperature. nih.govifremer.fr The polymerization typically proceeds via ROMP, where the strained norbornene ring opens to form a linear polymer, which then undergoes cross-linking through the remaining double bonds to create a robust thermoset network. nih.govresearchgate.net
The stereoisomerism of the starting monomer, specifically the use of exo-8,9-Dihydrodicyclopentadiene, plays a critical role in the polymerization kinetics. Research has consistently shown that the exo isomer polymerizes significantly faster than the more common endo isomer. rsc.org This enhanced reactivity is attributed to steric factors; in the endo isomer, the incoming monomer is thought to interact with the penultimate repeating unit of the growing polymer chain, which slows down the polymerization rate. rsc.org
The higher reactivity of the exo isomer is particularly advantageous in advanced manufacturing processes like Frontal Ring-Opening Metathesis Polymerization (FROMP). nih.gov FROMP utilizes the exothermic nature of the polymerization to drive a self-sustaining reaction wave through the monomer resin. nih.govnsf.gov Using exo-DCPD allows for a significant reduction in the concentration of the costly ruthenium catalyst required to sustain a high frontal velocity, making the process more economically viable for producing large structural components. nih.gov The resulting thermosets are heavily cross-linked materials with exceptional toughness and thermal stability. nih.govifremer.fr
| Property | exo-DCPD Monomer | endo-DCPD Monomer | Reference |
|---|---|---|---|
| Polymerization Rate | Significantly faster | Slower | rsc.org |
| Reactivity Mechanism | Less steric hindrance allows for faster catalyst access and polymerization. | Steric interaction between the incoming monomer and the polymer chain slows the reaction. | rsc.org |
| Catalyst Requirement in FROMP | Lower catalyst loading needed for high frontal velocity (over 3-fold reduction demonstrated). | Higher catalyst loading required for similar performance. | nih.gov |
| Resulting Polymer | Both isomers produce highly cross-linked, tough thermoset polymers (pDCPD) with high impact and chemical resistance. | nih.govifremer.fr |
Copolymers for Tailored Material Properties
Copolymerization represents a key strategy for modifying the properties of PDCPD-based materials to meet specific performance requirements. rsc.org By incorporating a second, functional comonomer with exo-8,9-Dihydrodicyclopentadiene during polymerization, the thermal, mechanical, and chemical properties of the resulting thermoset can be precisely tailored. ifremer.fracs.org
A variety of comonomers have been explored in ROMP copolymerization with DCPD:
Functionalized Norbornenes : The copolymerization of DCPD with norbornene-based monomers containing specific functional groups has been successfully demonstrated. ifremer.fr For instance, incorporating a comonomer bearing a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) group results in a copolymer with covalently bound antioxidants, significantly enhancing the thermo-oxidative stability of the final material. ifremer.fr Other functional norbornenes, such as those with ester groups, can be used to create cyclic olefin polymers (COPs) with tunable glass transition temperatures (Tg), transparency, and hydrophilicity. mdpi.com
Ethylene : The copolymerization of DCPD with ethylene, often using metallocene or other coordination catalysts, produces cyclic olefin copolymers (COCs). researchgate.netgoogle.com These materials can be designed to have a high Tg, making them suitable for use as engineering thermoplastics. google.com The properties of the resulting copolymer can be controlled by varying the monomer feed concentrations. researchgate.net
Norbornene : The synthesis of diblock copolymers using norbornene and exo-dihydrodicyclopentadiene has been achieved through metal-free ROMP. researchgate.net This allows for the creation of well-defined block architectures, opening pathways to novel material properties and morphologies. researchgate.netresearchgate.net
This approach allows for the development of new materials with a customized balance of properties, expanding their applicability beyond that of the homopolymer. in-part.comacs.org
| Comonomer | Polymerization Method | Resulting Copolymer Type | Tailored Property/Advantage | Reference |
|---|---|---|---|---|
| TEMPO-derived Norbornene | ROMP | Functionalized PDCPD | Enhanced thermo-oxidative stability due to bound antioxidant. | ifremer.fr |
| Ester-functionalized Norbornenes | ROMP | Cyclic Olefin Polymer (COP) | Controlled glass transition temperature (Tg), transparency, and hydrophilicity. | mdpi.com |
| Ethylene | Coordination Polymerization | Cyclic Olefin Copolymer (COC) | High Tg, suitable for engineering thermoplastics. | researchgate.netgoogle.com |
| Norbornene | Metal-Free ROMP | Diblock Copolymer | Creation of well-defined block copolymer structures. | researchgate.net |
Post-Polymerization Functionalization of exo-8,9-Dihydrodicyclopentadiene Polymers
While pDCPD possesses many desirable mechanical and thermal properties, its broader application can be limited by its inherent lack of chemical functionality. nih.govacs.org The non-polar, hydrocarbon nature of the polymer results in a low surface energy, which can make it difficult to paint or bond to other substrates. in-part.comacs.org To address this, post-polymerization functionalization has emerged as a powerful strategy. The pDCPD backbone, formed from the ROMP of exo-8,9-Dihydrodicyclopentadiene, contains a high density of residual carbon-carbon double bonds, which serve as reactive sites for subsequent chemical modification. nih.govrsc.orggoogle.com
Chemical Modification of Polymer Backbones
The unreacted double bonds in the pDCPD network are amenable to a variety of chemical transformations, allowing for the covalent introduction of new chemical groups onto the polymer backbone. This approach modifies the surface and bulk properties of the material without altering the initial polymerization process. Several effective modification strategies have been reported:
Epoxidation : The double bonds can be converted to epoxide groups, introducing polarity to the polymer. nih.govacs.org
Bromination : The addition of bromine across the double bonds is another route to functionalize the polymer backbone. nih.govacs.org
Thiol-Ene Addition : Radical-initiated thiol-ene reactions can be used to attach various thiol-containing molecules to the polymer network. nih.govrsc.orgacs.org
Inverse-Demand Diels-Alder Reaction : This "click" chemistry approach allows for the efficient functionalization of the double bonds with molecules like tetrazines. nih.govrsc.orgacs.org
Hydrogenation : In copolymers such as those with ethylene, the residual double bonds can be hydrogenated, which alters the polymer's thermal and mechanical properties, including increasing the glass transition temperature. google.com
These modifications transform the inert hydrocarbon polymer into a functional material with a tunable chemical nature. nih.gov
| Modification Reaction | Description | Effect on Polymer Backbone | Reference |
|---|---|---|---|
| Epoxidation | Reaction of the C=C double bonds, often with a peroxy acid. | Introduces polar epoxide rings onto the backbone. | nih.govacs.org |
| Bromination | Addition of bromine (Br₂) across the C=C double bonds. | Covalently attaches bromine atoms to the polymer. | nih.govacs.org |
| Thiol-Ene Addition | Radical-initiated reaction between a thiol (R-SH) and the C=C double bond. | Provides a versatile method to attach a wide range of thiol-containing molecules. | nih.govrsc.orgacs.org |
| Inverse-Demand Diels-Alder | A cycloaddition reaction, for example, between the polymer's double bonds and a tetrazine. | Offers a highly efficient and specific "click" reaction for functionalization. | nih.govrsc.orgacs.org |
| Hydrogenation | Addition of hydrogen (H₂) across the C=C double bonds, typically in copolymers. | Saturates the polymer backbone, affecting Tg and stability. | google.com |
Introduction of Specific Functionalities for Advanced Applications
The chemical modifications of the pDCPD backbone are performed to introduce specific functionalities that enhance material performance and enable advanced applications. in-part.com By choosing the appropriate functionalization chemistry, the properties of the thermoset can be precisely controlled. nih.gov
The benefits of introducing these functionalities are diverse:
Tunable Surface Energy : A primary motivation for functionalization is to increase the polymer's surface energy. nih.govacs.org Introducing polar groups via reactions like epoxidation makes the surface more receptive to paints, coatings, and adhesives without requiring intensive pre-treatment steps like surface oxidation. in-part.comacs.org Conversely, surface energy can be decreased to inhibit microorganism adhesion. in-part.com
Chemical Handles : The newly introduced groups can act as "chemical handles" for further derivatization. in-part.com This allows for the attachment of dyes for coloring the polymer or the covalent bonding of drug molecules, creating possibilities for applications like direct-dosing polymer supports. in-part.com
Improved Thermal Stability : As demonstrated with TEMPO-containing copolymers, the introduction of antioxidant functionalities directly into the polymer can significantly improve its long-term stability at elevated temperatures. ifremer.fr
Enhanced Mechanical Properties : Functionalization can lead to improved mechanical performance. in-part.com Research has indicated that functionalized PDCPD (fPDCPD) can be customized for enhanced ballistic/impact performance and energy dissipation. in-part.com
Recyclability : The introduction of specific functional groups can be exploited to create chemically recyclable thermosets, a significant advancement for a material class that is traditionally difficult to recycle. acs.org
These targeted modifications transform commodity thermosets into high-value, specialty materials for a wider range of uses, including lightweight electric vehicles and medical equipment. in-part.com
Exploration of Supramolecular Interactions and Host Guest Chemistry Involving Exo 8,9 Dihydrodicyclopentadiene
Non-Covalent Interactions in Crystal Engineering Applications
Crystal engineering is the rational design of crystalline solids with desired properties, and it relies on a deep understanding of the non-covalent interactions that direct the assembly of molecules in the solid state. For exo-8,9-Dihydrodicyclopentadiene, a non-polar hydrocarbon, the primary forces at play are van der Waals interactions and, more specifically, C-H···π interactions.
The packing of exo-8,9-Dihydrodicyclopentadiene molecules in a crystal lattice will be dictated by the optimization of these weak interactions to maximize packing efficiency. The study of its crystal structure would provide valuable insights into how its specific geometry directs the formation of predictable supramolecular synthons, which are structural units formed by intermolecular interactions.
| Potential Non-Covalent Interaction | Description | Estimated Energy (kJ/mol) |
| Van der Waals Forces | Non-specific attractive and repulsive forces between molecules. | 0.4 - 4 |
| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the donor and a π-system (the double bond) acts as the acceptor. | 2 - 10 |
Host-Guest Complexation Studies with exo-8,9-Dihydrodicyclopentadiene
The cage-like, hydrophobic structure of exo-8,9-Dihydrodicyclopentadiene makes it an excellent candidate as a guest molecule in host-guest chemistry. Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. The cavity of the host provides a binding site for the guest, and the stability of the resulting complex is governed by non-covalent interactions.
Given its size and hydrophobicity, exo-8,9-Dihydrodicyclopentadiene could potentially form inclusion complexes with various macrocyclic hosts. The primary driving force for the formation of such complexes in aqueous media would be the hydrophobic effect, where the encapsulation of the non-polar guest in the host's cavity releases ordered water molecules from the surface of both the host and guest, leading to a favorable increase in entropy.
The rigid nature of the exo-8,9-Dihydrodicyclopentadiene framework is also a key feature, as it does not require a significant entropic penalty to adopt a conformation suitable for binding within a host cavity. This pre-organization of the guest molecule can lead to higher binding affinities.
| Potential Host Molecule | Cavity Characteristics | Expected Driving Force for Complexation |
| β-Cyclodextrin | Truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. | Hydrophobic effect, van der Waals interactions. |
| γ-Cyclodextrin | Larger cavity size compared to β-cyclodextrin, potentially allowing for different binding stoichiometries or the inclusion of derivatives. | Hydrophobic effect, van der Waals interactions. |
| Calix researchgate.netarenes | Cup-shaped molecules with a defined upper and lower rim and a central cavity. | CH-π interactions, hydrophobic effect. |
| Cucurbit[n]urils | Barrel-shaped macrocycles with a hydrophobic cavity and polar portals. | Hydrophobic effect, ion-dipole interactions if the guest is functionalized. |
Self-Assembly of exo-8,9-Dihydrodicyclopentadiene Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While exo-8,9-Dihydrodicyclopentadiene itself is unlikely to form complex self-assembled structures due to its non-polar nature, its derivatives can be designed to do so. By introducing functional groups capable of forming specific and directional non-covalent interactions, the exo-8,9-Dihydrodicyclopentadiene scaffold can be used as a building block for a wide range of supramolecular architectures.
The synthetic accessibility of dicyclopentadiene (B1670491) and its derivatives allows for the introduction of various functional groups. For example, the double bond can be functionalized to introduce hydroxyl, carboxyl, or amino groups, which are capable of forming strong and directional hydrogen bonds. Aromatic moieties could also be appended to promote π-π stacking interactions.
The rigid and well-defined geometry of the exo-8,9-Dihydrodicyclopentadiene core would provide a predictable orientation of these functional groups, allowing for the rational design of self-assembling systems. The resulting supramolecular polymers or discrete assemblies could find applications in materials science, for example, in the development of gels, liquid crystals, or functional thin films.
| Functional Group | Primary Non-Covalent Interaction | Potential Self-Assembled Structure |
| -OH (Hydroxyl) | Hydrogen bonding | Linear or cyclic assemblies. |
| -COOH (Carboxylic Acid) | Hydrogen bonding (dimer formation) | Dimeric units, extended chains. |
| -CONH₂ (Amide) | Hydrogen bonding | Tapes, ribbons, or sheets. |
| Aromatic Rings | π-π stacking | Stacked columnar structures. |
| Crown Ether Moiety | Host-guest interactions with metal ions | Supramolecular polymers. |
Future Research Directions and Emerging Trends in Exo 8,9 Dihydrodicyclopentadiene Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and modification of exo-8,9-Dihydrodicyclopentadiene are primed for a paradigm shift with the adoption of flow chemistry and automated synthesis platforms. Continuous-flow processes offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and the potential for seamless multi-step reactions. The hydrogenation of dicyclopentadiene (B1670491) to its tetrahydro derivatives, a process in which exo-8,9-Dihydrodicyclopentadiene is a key intermediate, has been successfully demonstrated in continuous-flow systems. ppor.azppor.az These platforms enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.
Future research will likely focus on the development of fully automated platforms for the synthesis and screening of exo-8,9-Dihydrodicyclopentadiene derivatives. These systems can integrate robotic liquid handlers, flow reactors, and online analytical techniques (e.g., HPLC, GC-MS) to create a closed-loop workflow for reaction optimization and library generation. whiterose.ac.ukresearchgate.netresearchgate.net Such platforms could be employed for high-throughput screening of catalysts for the selective hydrogenation of dicyclopentadiene to exo-8,9-Dihydrodicyclopentadiene or for the efficient synthesis of a diverse range of functionalized derivatives. The ability to rapidly explore a vast reaction space will accelerate the discovery of new applications for this compound.
Table 1: Potential Advantages of Flow Chemistry for exo-8,9-Dihydrodicyclopentadiene Synthesis
| Feature | Benefit in exo-8,9-Dihydrodicyclopentadiene Chemistry |
| Precise Control | Improved selectivity towards the exo isomer and partial hydrogenation. |
| Enhanced Safety | Safe handling of hydrogen and exothermic reactions. |
| Scalability | Facile scaling from laboratory to industrial production. |
| Automation | High-throughput screening of catalysts and reaction conditions. |
Exploiting exo-8,9-Dihydrodicyclopentadiene in Bio-Inspired Materials Research
The unique chemical structure of exo-8,9-Dihydrodicyclopentadiene, featuring a reactive double bond and a rigid bicyclic backbone, makes it an attractive building block for the creation of novel bio-inspired materials. One particularly promising area is the development of self-healing polymers. The closely related compound, exo-dicyclopentadiene (B1634043), has been shown to be an effective healing agent in epoxy resin systems through ring-opening metathesis polymerization (ROMP). nih.govillinois.edu The exo-isomer exhibits significantly faster polymerization kinetics compared to its endo-counterpart, leading to more rapid damage repair. nih.govillinois.edu It is conceivable that exo-8,9-Dihydrodicyclopentadiene could be similarly employed to create self-healing materials with tailored properties, potentially offering different reaction kinetics and mechanical characteristics of the resulting polymer.
Furthermore, the principles of bio-adhesion, inspired by organisms like mussels and geckos, could be applied to polymers derived from exo-8,9-Dihydrodicyclopentadiene. researchgate.netresearchgate.netnih.govazom.comdtu.dk The introduction of functional groups that mimic the adhesive proteins of these organisms could lead to the development of strong, durable, and potentially reversible adhesives for a range of applications. The rigid structure of the polydicyclopentadiene backbone could provide the necessary mechanical strength for such materials.
Table 2: Potential Bio-Inspired Applications of exo-8,9-Dihydrodicyclopentadiene
| Bio-Inspired Concept | Potential Application | Rationale |
| Self-Healing | Structural composites, coatings | ROMP of the remaining double bond to repair cracks. |
| Bio-Adhesion | Medical adhesives, underwater repair | Functionalization of the polymer backbone with adhesive moieties. |
| Hierarchical Structures | Lightweight, tough materials | Mimicking the hierarchical structures found in bone or nacre. |
Advanced Characterization Techniques for In-Operando Studies of Reactions
A deeper understanding of the reaction mechanisms involving exo-8,9-Dihydrodicyclopentadiene at a molecular level is crucial for optimizing existing processes and discovering new transformations. Advanced in-operando characterization techniques, which allow for the real-time monitoring of reactions under actual process conditions, are expected to play a pivotal role in this endeavor.
For instance, in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can be used to follow the hydrogenation of dicyclopentadiene, providing insights into the formation and consumption of intermediates like exo-8,9-Dihydrodicyclopentadiene on the catalyst surface. researchgate.netrsc.org These techniques can help elucidate the reaction pathways, identify active catalytic sites, and understand deactivation mechanisms. The ability to observe subtle changes in the vibrational modes of the molecule as the reaction progresses can provide a wealth of information about the chemical transformations taking place. mdpi.com
Future research could involve the use of more sophisticated techniques such as surface-enhanced Raman spectroscopy (SERS) and attenuated total reflectance FTIR (ATR-FTIR) to gain even greater sensitivity and surface specificity. Coupling these spectroscopic methods with other techniques like X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) in a multi-modal in-operando setup would provide a comprehensive picture of the catalyst structure and the reacting species under realistic conditions.
Computational Design of Novel exo-8,9-Dihydrodicyclopentadiene Derivatives with Tuned Properties
Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with desired properties, thereby reducing the need for extensive trial-and-error experimentation. Density functional theory (DFT) calculations have already been employed to study the hydrogenation of dicyclopentadiene and have confirmed that 8,9-dihydrodicyclopentadiene is a major intermediate. ppor.azresearchgate.net
Building on this, future computational efforts could focus on the de novo design of exo-8,9-Dihydrodicyclopentadiene derivatives with specific electronic, optical, or mechanical properties. For example, quantitative structure-activity relationship (QSAR) models could be developed to correlate the molecular structure of derivatives with their performance as monomers in polymerization reactions or as building blocks for functional materials. researchgate.netdntb.gov.ua Molecular dynamics simulations could be used to predict the bulk properties of polymers derived from these novel monomers, such as their glass transition temperature, mechanical modulus, and barrier properties. This computational pre-screening would allow researchers to prioritize the synthesis of the most promising candidates, thereby accelerating the materials discovery process.
Table 3: Computational Approaches for Designing exo-8,9-Dihydrodicyclopentadiene Derivatives
| Computational Method | Application | Desired Outcome |
| DFT Calculations | Reaction mechanism studies | Understanding reaction pathways and catalyst-substrate interactions. |
| QSAR Modeling | Property prediction | Correlation of molecular structure with desired material properties. |
| Molecular Dynamics | Bulk property simulation | Prediction of mechanical, thermal, and barrier properties of polymers. |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing exo-8,9-dihydrodicyclopentadiene, and how do reaction conditions influence isomer purity?
- Methodological Answer : The hydrogenation of dicyclopentadiene (DCPD) under controlled pressure and temperature is a common synthesis route. For example, hydrogenation at 140°C with a methylsilicone rubber stationary phase (SE-30) yields >99.9% pure exo-isomer via chromatographic separation (Roto-Chrom method) . Key variables include catalyst selection (e.g., Pd/C or Ni-based catalysts), hydrogen pressure (1–10 bar), and reaction time. Impurity profiles (e.g., residual endo-isomers) should be monitored using gas chromatography (GC) with flame ionization detection.
Q. How can researchers characterize the physical and chemical stability of exo-8,9-dihydrodicyclopentadiene under varying storage conditions?
- Methodological Answer : Stability testing should follow ASTM guidelines for hydrocarbons. Accelerated degradation studies (e.g., 40°C/75% relative humidity over 6 months) combined with GC-MS analysis can track decomposition products like cyclopentadiene dimers. Note that exo-isomers exhibit higher thermal stability than endo-isomers due to steric hindrance . Differential scanning calorimetry (DSC) can quantify phase transitions and oxidative stability (flash point: 55°C) .
Q. What safety protocols are critical when handling exo-8,9-dihydrodicyclopentadiene in laboratory settings?
- Methodological Answer : Adhere to GHS Category 3 flammability and Category 2 skin irritation guidelines. Use explosion-proof equipment, avoid static discharge, and ensure ventilation rates ≥15 air changes/hour. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and A2P3 respirators. Spill containment requires inert adsorbents (e.g., vermiculite) and neutralization with 10% aqueous sodium bicarbonate .
Q. How do researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?
- Methodological Answer : Systematic solubility studies using Hansen solubility parameters (HSPs) can resolve discrepancies. For example, exo-8,9-dihydrodicyclopentadiene is sparingly soluble in water (<0.1 mg/L at 25°C) but miscible with hydrocarbons (e.g., hexane, toluene). Conflicting reports may arise from impurities or isomer cross-contamination; validate purity via NMR (¹H and ¹³C) and GC-FID before testing .
Advanced Research Questions
Q. What computational strategies optimize exo-8,9-dihydrodicyclopentadiene’s reaction pathways in catalytic systems?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model adsorption energies and transition states on catalyst surfaces. For hydrogenation, Ni(111) surfaces show higher exo selectivity than Pd(100) due to steric effects. Couple computational results with experimental kinetic studies (e.g., Arrhenius plots) to validate activation barriers .
Q. How can membrane separation technologies improve isomer-specific purification of dihydrodicyclopentadiene derivatives?
- Methodological Answer : Molecularly imprinted membranes (MIMs) with tailored pore sizes (0.5–1.2 nm) separate exo and endo-isomers via size exclusion and π-π interactions. Pilot-scale testing with polysulfone membranes achieves >98% exo-isomer recovery at 80°C and 5 bar transmembrane pressure . Pair with simulated moving bed (SMB) chromatography for scalability .
Q. What experimental designs resolve contradictions in reported toxicity profiles of exo-8,9-dihydrodicyclopentadiene?
- Methodological Answer : Use factorial design (2^k models) to isolate variables like impurity levels, exposure duration, and test organism sensitivity. For example, Daphnia magna acute toxicity (EC₅₀) varies significantly with trace DCPD contaminants; purge samples via vacuum distillation before testing . Meta-analyses of existing data should apply Cochrane risk-of-bias tools to exclude low-quality studies .
Q. How do researchers model the environmental fate of exo-8,9-dihydrodicyclopentadiene in aquatic ecosystems?
- Methodological Answer : Implement fugacity-based models (e.g., EQC Level III) to predict partitioning coefficients (log Kow ≈ 4.2) and biodegradation half-lives (≥180 days). Field validation via GC-ECD detects metabolite accumulation in sediment cores, while QSAR models estimate bioaccumulation potential in fish (BCF ≈ 320 L/kg) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate chromatographic results with orthogonal techniques (e.g., LC-MS vs. GC-MS) to rule out column phase biases .
- Experimental Design : For kinetic studies, use a Doehlert matrix to optimize temperature, pressure, and catalyst loading while minimizing runs .
- Safety Compliance : Regularly audit lab protocols against ISO 9001 and OSHA 1910.120 standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
